1-[6-(4-Bromophenoxy)hexyl]imidazole

Heme Oxygenase-1 Inhibition Enzyme Kinetics Structure-Activity Relationship

1-[6-(4-Bromophenoxy)hexyl]imidazole is a synthetic, substituted imidazole derivative featuring a hexyl spacer linking the N-1 position of the imidazole ring to a para-bromophenoxy terminus. This compound belongs to the broader class of N‑alkylimidazoles known for coordinating heme iron in cytochrome P450 enzymes and, more specifically, for modulating the activity of heme oxygenase‑1 (HO‑1).

Molecular Formula C15H19BrN2O
Molecular Weight 323.23 g/mol
CAS No. 5366-34-7
Cat. No. B5253470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(4-Bromophenoxy)hexyl]imidazole
CAS5366-34-7
Molecular FormulaC15H19BrN2O
Molecular Weight323.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCCCN2C=CN=C2)Br
InChIInChI=1S/C15H19BrN2O/c16-14-5-7-15(8-6-14)19-12-4-2-1-3-10-18-11-9-17-13-18/h5-9,11,13H,1-4,10,12H2
InChIKeyIRYGYHMJDFFKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[6-(4-Bromophenoxy)hexyl]imidazole (CAS 5366-34-7): A Focused Tool for Heme Oxygenase-1 Inhibition Studies and Azole-Based Probe Development


1-[6-(4-Bromophenoxy)hexyl]imidazole is a synthetic, substituted imidazole derivative featuring a hexyl spacer linking the N-1 position of the imidazole ring to a para-bromophenoxy terminus. This compound belongs to the broader class of N‑alkylimidazoles known for coordinating heme iron in cytochrome P450 enzymes and, more specifically, for modulating the activity of heme oxygenase‑1 (HO‑1) [1]. With a molecular formula of C15H19BrN2O and a molecular weight of 323.23 g/mol, it possesses a calculated AlogP of 4.29 and eight rotatable bonds, indicating significant conformational flexibility and lipophilicity that influence target engagement [2].

Why 1-[6-(4-Bromophenoxy)hexyl]imidazole Cannot Be Replaced by Generic Azole Antifungals or Shorter-Chain Imidazole Analogs


Although the imidazole pharmacophore is common across numerous antifungal agents (e.g., miconazole, clotrimazole) and HO-1 inhibitors, the biological activity of 1-[6-(4-Bromophenoxy)hexyl]imidazole is exquisitely dependent on its specific hexyl spacer length and para-bromo substitution pattern. The hexyl chain provides an optimal hydrophobic reach into the western region of the HO-1 binding pocket, while the bromine atom engages in halogen bonding and influences the electron density of the phenoxy ring, effects that are not replicated by chloro, fluoro, or unsubstituted analogs [1]. Empirical evidence from the HO-1 assay demonstrates that this compound retains measurable inhibitory activity (IC50 10 µM), whereas many simpler imidazoles lose potency or exhibit off‑target effects at similar concentrations [1][2]. Consequently, generic substitution by compounds lacking this precise architecture undermines the reproducibility of enzyme inhibition data and confounds structure‑activity relationship (SAR) studies.

Quantitative Differentiation of 1-[6-(4-Bromophenoxy)hexyl]imidazole Against Key Structural Analogs


HO-1 Inhibitory Potency in Rat Spleen Microsomes: Hexyl‑Spacer Bromo Analog vs. Phenylethanolic Imidazole Inhibitors

1-[6-(4-Bromophenoxy)hexyl]imidazole exhibits an IC50 of 10,000 nM (10 µM) for the inhibition of rat spleen microsomal HO‑1, as measured by NADPH‑dependent CO release over 60 minutes [1]. This value places it in the moderate potency range among imidazole‑based HO‑1 inhibitors. In the same assay paradigm, optimized phenylethanolic imidazole derivatives from the Salerno et al. series (compounds 1b and 1j) achieve IC50 values in the low micromolar range (≤5 µM) and display >100‑fold selectivity for HO‑1 over HO‑2, indicating that the hexyl‑phenoxy scaffold retains a distinct, though less potent, interaction profile with the enzyme's western hydrophobic pocket [2]. The approximately 2‑fold difference in potency underscores the influence of spacer length and terminal halogen substitution on ligand recognition.

Heme Oxygenase-1 Inhibition Enzyme Kinetics Structure-Activity Relationship

Computational Lipophilicity and Molecular Flexibility Benchmarking Against Shorter-Chain Analog

The calculated AlogP for 1-[6-(4-bromophenoxy)hexyl]imidazole is 4.29, compared to an estimated AlogP of approximately 2.8 for the shorter‑chain analog 1-[2-(4-bromophenoxy)ethyl]-1H-imidazole (CAS 250600-43-2) predicted using standard cheminformatics tools [1][2]. The hexyl derivative also possesses 8 rotatable bonds versus 5 for the ethyl analog, increasing conformational entropy. These differences are critical: the higher lipophilicity of the hexyl compound enhances membrane permeability and western‑region occupancy, while the additional rotatable bonds allow adaptive binding to hydrophobic enzyme pockets that the rigid ethyl spacer cannot access.

Physicochemical Profiling Drug‑Likeness In Silico ADME

Halogen‑Dependent Reactivity: Para‑Bromo vs. Para‑Chloro and Para‑Fluoro Analogs in Cross‑Coupling Applications

The para‑bromo substituent on the phenoxy ring provides a strategic reactive handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that is absent in the corresponding para‑chloro and para‑fluoro analogs. The C–Br bond dissociation energy (approximately 84 kcal/mol) is significantly lower than that of C–Cl (approximately 96 kcal/mol), enabling oxidative addition under milder conditions [1]. In head‑to‑head synthetic comparisons, 4‑bromophenoxy substrates routinely achieve >80% conversion in Suzuki coupling within 2 hours at 80°C, while the corresponding 4‑chloro derivatives require temperatures above 100°C and extended reaction times (>12 hours) to reach comparable yields [2]. This translates to a practical advantage in parallel synthesis and library generation, where the bromo compound serves as a superior diversification point without requiring harsh conditions that could degrade the imidazole core.

Synthetic Chemistry Cross‑Coupling Reactions Halogen Bonding

Recommended Application Scenarios for Procuring 1-[6-(4-Bromophenoxy)hexyl]imidazole Based on Quantitative Evidence


Heme Oxygenase‑1 SAR Probe Development and Negative‑Control Compound Synthesis

With a validated IC50 of 10 µM against rat spleen HO‑1, 1-[6-(4-bromophenoxy)hexyl]imidazole serves as an intermediate‑potency reference compound in HO‑1 inhibitor screening cascades. Researchers can use its activity profile to benchmark newly synthesized analogs, distinguishing between scaffold‑driven activity and non‑specific heme coordination [1]. Its availability as a well‑characterized starting material (ChEMBL CHEMBL484291) ensures batch‑to‑batch consistency essential for reproducible enzymatic assays.

Flexible Scaffold for Investigating Spacer Length Effects on Enzyme Binding

The eight‑rotatable‑bond hexyl linker and AlogP of 4.29 make this compound ideal for systematic studies of how spacer length and lipophilicity modulate HO‑1 western‑region occupancy. By comparing its binding pose and inhibitory potency directly against the shorter ethyl‑spacer analog, medicinal chemistry teams can deconvolute the contributions of hydrophobic contacts versus conformational entropy to inhibitor binding [2].

Bromo‑Functionalized Building Block for Parallel Synthesis and Late‑Stage Diversification

The para‑bromo substituent provides a reliable oxidative addition partner for Suzuki, Heck, and Buchwald‑Hartwig couplings. Its use as a diversification point enables rapid generation of compound libraries for multiple target classes without requiring separate synthetic routes for each halogen variant. Procurement of this specific bromo‑imidazole building block eliminates the need for in‑house bromination steps, reducing synthesis time and hazardous waste generation associated with brominating agents [3].

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